molecular formula C19H25N5O5 B2673042 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941993-31-3

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2673042
CAS No.: 941993-31-3
M. Wt: 403.439
InChI Key: CIKBWDFVMFOXCC-UHFFFAOYSA-N
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Description

The compound “7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a xanthine derivative with a complex substitution pattern. Structurally, it features:

  • A purine-2,6-dione core with methyl groups at positions 1 and 2.
  • An 8-((2-hydroxyethyl)amino) group, which adds hydrogen-bonding capacity and polarity.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-12-5-4-6-14(9-12)29-11-13(26)10-24-15-16(21-18(24)20-7-8-25)22(2)19(28)23(3)17(15)27/h4-6,9,13,25-26H,7-8,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKBWDFVMFOXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound's structure suggests it may exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H28N6O4
  • Molecular Weight : 416.482 g/mol
  • IUPAC Name : 8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione
  • CAS Number : 850231-52-6

Antitumor Activity

Recent studies have indicated that purine derivatives can exhibit significant antitumor effects. For instance, various derivatives have been tested against different cancer cell lines. In vitro assays demonstrated that certain modifications to the purine structure can enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with established chemotherapeutics showed a synergistic effect, enhancing overall efficacy while potentially reducing side effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research indicates that similar purine derivatives can inhibit pro-inflammatory cytokines in various models of inflammation. This mechanism is crucial for conditions like arthritis and other chronic inflammatory diseases. In vitro studies have shown that these compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Antimicrobial properties have also been attributed to purine derivatives. Studies have shown that compounds with similar structures exhibit activity against both bacterial and fungal pathogens. The mechanism often involves the inhibition of nucleic acid synthesis in microorganisms, leading to cell death . Specific assays demonstrated efficacy against common pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies

StudyCompound TestedBiological ActivityFindings
Study 1This compoundAntitumorSignificant cytotoxicity observed in MCF-7 cells; synergistic effect with doxorubicin .
Study 2Related purine derivativesAnti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages .
Study 3Similar antimicrobial purinesAntimicrobialEffective against Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is often influenced by their structural features. Key aspects include:

  • Substituents on the Purine Ring : Modifications at specific positions can enhance or diminish activity.
  • Hydroxyl Groups : The presence of hydroxyl groups has been linked to increased solubility and bioavailability.
  • Amino Groups : Amino substitutions are critical for interaction with target enzymes and receptors.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

  • Adenosine Receptor Modulation : It acts as an agonist for adenosine receptors, particularly A2A and A3 subtypes, which play crucial roles in immune response and neurotransmission .
  • Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective properties that may be beneficial in conditions such as Parkinson's disease and other neurodegenerative disorders.
  • Antitumor Activity : Investigations have shown that the compound can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated significant potency against various cancer cell lines.

Neuroprotection in Animal Models

In a study involving murine models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests its potential utility in developing treatments for neurodegenerative diseases.

Anticancer Efficacy

In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancers. The IC50 values indicate a significant potency, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Solubility and Bioavailability

  • The target compound’s 2-hydroxyethylamino group at position 8 improves aqueous solubility compared to analogs with longer alkyl chains (e.g., 2-hydroxypropylamino in ).
  • 7-(3-phenylpropyl) analogs (e.g., ) exhibit higher logP values due to the bulky phenylpropyl group, which may limit solubility but improve CNS penetration.

Adenosine Receptor Affinity

  • 8-Amino-substituted xanthines are known A2A receptor antagonists. The 2-hydroxyethylamino group in the target compound may mimic endogenous adenosine’s ribose moiety, enhancing binding affinity compared to non-polar substituents (e.g., 3-phenylpropyl in ).
  • The m-tolyloxy group at position 7 may confer selectivity over para-substituted analogs (e.g., ), as meta-substitution alters steric and electronic interactions with receptor pockets.

Key Research Findings

  • Meta vs. Para Substitution : The m-tolyloxy group in the target compound reduces steric clashes compared to p-tolyloxy analogs, as shown in computational docking studies using Mercury CSD .
  • Hydrogen-Bonding Capacity: The 8-(2-hydroxyethyl)amino group forms stronger hydrogen bonds with phosphodiesterase active sites than 8-thio or hydrazine derivatives (e.g., ).
  • Metabolic Stability: Hydroxyalkyl substituents at position 8 (e.g., 2-hydroxyethylamino) resist oxidative degradation better than thioethers or hydrazines.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : Synthesis involves multi-step reactions, including alkylation and nucleophilic substitution. For example, similar purine-dione derivatives are synthesized via coupling reactions under inert atmospheres, followed by purification using column chromatography (ethyl acetate/hexane) . Characterization employs:
  • FTIR Spectroscopy : Peaks at ~3344 cm⁻¹ (N–H stretch), ~1697 cm⁻¹ (C=O stretch), and ~744 cm⁻¹ (C–Cl stretch in intermediates) .
  • Mass Spectrometry : Key fragments at m/z = 169 (base peak), 149 (cleavage of side chains), and 88 (purine core) .
    Table 1: FTIR Spectral Data for Analogous Compounds
Functional GroupWavenumber (cm⁻¹)
N–H Stretching3344.68
Aliphatic C–H2968.55, 2852.81
C=O Stretching1697.41, 1656.91

Q. How can structural elucidation be performed to confirm the stereochemistry and substituent positioning?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NMR and computational modeling. For example, X-ray diffraction of analogous purine-dione derivatives confirmed planar purine cores and substituent orientations . Use ab initio calculations (e.g., DFT) to validate NMR chemical shifts (¹H and ¹³C) and NOESY correlations for spatial assignments .

Q. What experimental design principles apply to studying this compound’s reactivity or stability?

  • Methodological Answer : Adopt a tiered approach:

Screening : Use high-throughput microreactors to test reaction conditions (temperature, solvent polarity, catalysts) .

Optimization : Apply ICReDD’s computational reaction path search (quantum mechanics/molecular mechanics) to identify energetically favorable pathways .

Validation : Replicate top conditions in batch reactors, monitoring via HPLC and in-situ FTIR .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer : Conduct systematic reproducibility studies:
  • Control Variables : Standardize solvents, temperature, and analytical methods (e.g., dynamic light scattering for solubility).
  • Cross-Validation : Compare results with independent techniques (e.g., differential scanning calorimetry for thermal stability vs. TGA) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What computational strategies integrate with experimental data to predict reaction mechanisms or degradation pathways?

  • Methodological Answer : Combine:
  • Reaction Kinetics Modeling : Use COMSOL Multiphysics to simulate mass transfer and reaction rates under varying conditions .
  • Quantum Chemical Calculations : Employ Gaussian or ORCA for transition-state analysis and activation energy barriers .
  • Machine Learning : Train models on experimental datasets to predict byproduct formation .

Q. How can toxicological profiles be systematically assessed given limited data?

  • Methodological Answer : Prioritize tiered toxicology testing:

In Silico : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity and mutagenicity .

In Vitro : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) .

In Vivo : Proceed to zebrafish or rodent models for systemic toxicity, guided by OECD guidelines .

Q. What advanced separation techniques optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :
  • Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to isolate the compound from smaller byproducts .
  • Chromatography : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolation .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance yield and polymorph control .

Q. How can reaction mechanisms involving this compound be validated under catalytic or enzymatic conditions?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer in intermediates .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
  • In Operando Spectroscopy: Monitor reactions via Raman or NMR to capture transient intermediates .

Q. What methodologies evaluate its pharmacological potential (e.g., enzyme inhibition, receptor binding)?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of adenosine deaminase (ADA) or phosphodiesterase (PDE) using fluorogenic substrates .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., adenosine receptors) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes and guide mutagenesis studies .

Q. How can process simulation tools enhance scalability of its synthesis for preclinical studies?

  • Methodological Answer :
  • Dynamic Modeling : Use Aspen Plus to simulate continuous-flow reactors, optimizing residence time and mixing efficiency .
  • Sensitivity Analysis : Identify critical parameters (e.g., catalyst loading, pH) affecting yield and purity .
  • Lifecycle Assessment (LCA) : Evaluate environmental impact of scaled-up routes using SimaPro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.